molecular formula C10H7ClFN3S B5850081 (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide

(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide

Cat. No.: B5850081
M. Wt: 255.70 g/mol
InChI Key: CXSJPBBJXCFNNY-AATRIKPKSA-N
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Description

(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted aniline group, a cyano group, and a thioamide group

Properties

IUPAC Name

(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3S/c11-7-1-2-9(8(12)3-7)15-5-6(4-13)10(14)16/h1-3,5,15H,(H2,14,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSJPBBJXCFNNY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)N/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-chloro-2-fluoroaniline, is reacted with an appropriate reagent to introduce the cyano group.

    Formation of the Thioamide Group: The intermediate product is then treated with a thioamide-forming reagent under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of chloro, fluoro, cyano, and thioamide groups in this compound makes it unique compared to other similar compounds.

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